

STING agonist-34 discovery and synthesis

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Compound of Interest					
Compound Name:	STING agonist-34				
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An In-depth Technical Guide to the Discovery and Synthesis of **STING Agonist-34** (Compound 12L)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key signature of viral infection and cellular damage. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to mount a robust anti-tumor immune response. While early efforts focused on cyclic dinucleotide (CDN) agonists, their therapeutic potential has been hampered by poor membrane permeability and metabolic instability. This has spurred the development of non-cyclic dinucleotide (non-CDN) small molecule STING agonists. This whitepaper provides a detailed technical overview of the discovery and synthesis of a potent non-CDN STING agonist, designated as **STING agonist-34** (also reported as Compound 12L), a promising bipyridazine derivative.[1]

Discovery and Rationale

The discovery of **STING agonist-34** (Compound 12L) was guided by a structure-based drug design approach, leveraging the crystal structure of the non-CDN STING agonist SR-717 bound to human STING (hSTING).[1] The design strategy focused on creating novel bipyridazine derivatives with improved potency and pharmacokinetic properties. Compound 12L emerged from this effort as a highly potent agonist with significant thermal stability shifts for common hSTING alleles and mouse STING (mSTING).[1]



Quantitative Biological Activity

The biological activity of **STING agonist-34** (Compound 12L) was characterized through a series of in vitro assays, demonstrating its potent and specific activation of the STING pathway. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of STING Agonist-34

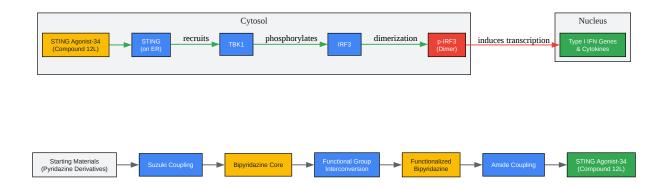
(Compound 12L)

Assay	Cell Line	Species	Parameter	Value
STING Activation	THP1	Human	EC50	0.38 ± 0.03 μM[1]
STING Activation	RAW 264.7	Mouse	EC50	12.94 ± 1.78 μM[1]
Competitive Binding	hSTING	Human	IC50	1.15 μM[2]

Signaling Pathway and Mechanism of Action

STING agonist-34 (Compound 12L) activates the STING signaling cascade in a manner analogous to other non-CDN agonists. Upon binding to the STING protein, it induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons and other proinflammatory cytokines. This cascade initiates a powerful innate immune response that can lead to the activation of adaptive anti-tumor immunity.





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References

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